

Application Notes and Protocols for Creating FGF1 Knockout Mouse Models

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Compound of Interest

Compound Name: *Fibroblast Growth Factor 1*

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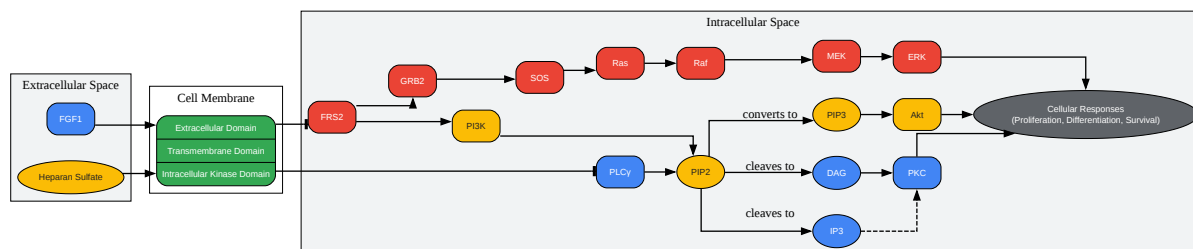
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of **Fibroblast Growth Factor 1** (FGF1) knockout mouse models. This document is intended to guide researchers through the experimental workflow, from initial model creation to phenotypic analysis, and to serve as a valuable resource for professionals in drug development investigating FGF1's role in various physiological and pathological processes.

Introduction to FGF1 and its Signaling Pathway

Fibroblast Growth Factor 1 (FGF1), a prototypical member of the FGF family, is a potent signaling molecule involved in a wide array of biological processes, including cell growth, proliferation, differentiation, and survival.[1] It exerts its effects by binding to and activating FGF receptors (FGFRs), which are receptor tyrosine kinases.[2][3] The activation of FGFRs triggers several downstream signaling cascades, primarily the Ras-MAPK, PI3K-Akt, and PLC γ pathways, which in turn regulate gene expression and various cellular functions.[2] Dysregulation of the FGF1 signaling pathway has been implicated in numerous diseases, including cancer and metabolic disorders.[1][4] The creation of FGF1 knockout mouse models is therefore a critical tool for elucidating its precise physiological roles and for validating it as a potential therapeutic target.

FGF1 Signaling Pathway Diagram



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Caption: FGF1 Signaling Pathway.

Phenotypic Summary of FGF1 Knockout Mice

FGF1 knockout mice are viable and fertile, and they do not exhibit any overt gross phenotypic defects under standard laboratory conditions.[5][6] This has led to the hypothesis that other FGFs, such as FGF2, might compensate for the absence of FGF1. However, studies on FGF1/FGF2 double knockout mice revealed phenotypes similar in severity to those of FGF2 single knockouts, suggesting that FGF1 does not significantly compensate for the loss of FGF2 in the contexts of brain development and wound healing.[5][6]

While unchallenged FGF1 knockout mice show no major abnormalities in glucose homeostasis or insulin sensitivity, they exhibit a clear deficit in the insulin-independent suppression of lipolysis in adipose tissue.[7] Under metabolic stress, such as a high-fat diet, FGF1 knockout mice display an aggravated diabetic phenotype and aberrant adipose tissue enlargement,

highlighting the critical role of the PPAR γ -FGF1 axis in maintaining metabolic homeostasis and insulin sensitization.[8][9]

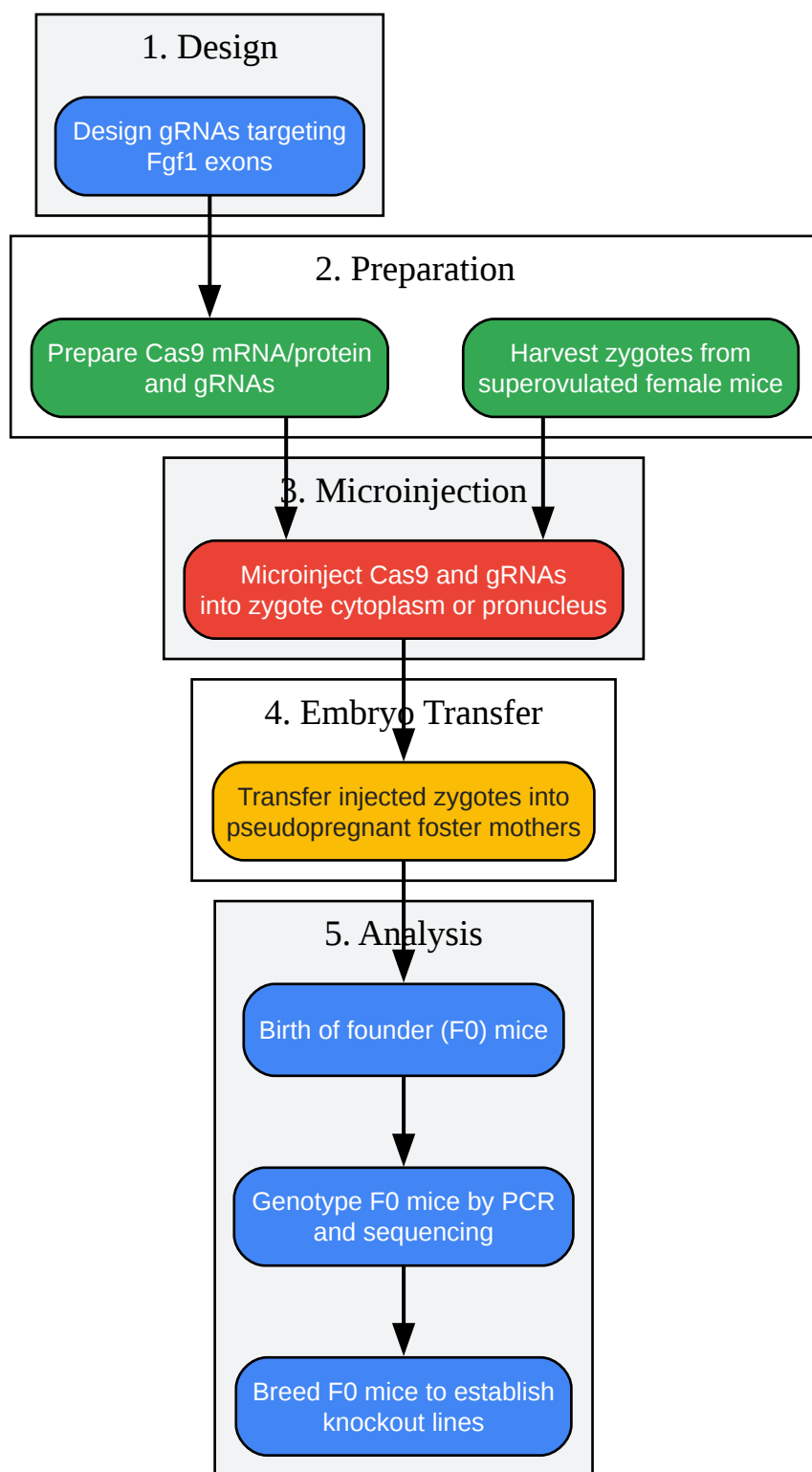
Table 1: Summary of Phenotypic Characteristics of FGF1 Knockout Mice

Phenotypic Category	Observation in FGF1 Knockout Mice	Reference
General Health	Viable, fertile, and grossly normal.	[5][6]
Brain Development	No significant abnormalities in brain structure.	[5]
Wound Healing	Normal rates of wound healing.	[5]
Hematopoiesis	No significant abnormalities.	[5]
Metabolism (Standard Diet)	No gross abnormalities in circulating free fatty acids, glucose homeostasis, or insulin sensitivity.	[7]
Metabolism (High-Fat Diet)	Aggravated diabetic phenotype and impaired adipose tissue remodeling.	[7][8]
Adipose Tissue	Deficit in insulin-independent suppression of lipolysis.	[7]

Experimental Protocols

I. Generation of FGF1 Knockout Mice using CRISPR/Cas9

The CRISPR/Cas9 system is a powerful tool for generating knockout mouse models with high efficiency.[10][11][12] The general workflow involves the design of guide RNAs (gRNAs) targeting the *Fgf1* gene, followed by the delivery of Cas9 nuclease and gRNAs into mouse zygotes.



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Caption: CRISPR/Cas9 Knockout Workflow.

- gRNA Design and Synthesis:
 - Design two or more gRNAs targeting the coding exons of the mouse Fgf1 gene (Gene ID: 14164). Utilize online tools to minimize off-target effects.
 - Synthesize the designed gRNAs in vitro.
- Preparation of Cas9 and Zygotes:
 - Prepare high-quality Cas9 mRNA or protein.
 - Induce superovulation in female mice (e.g., C57BL/6J strain) and mate them with stud males.
 - Collect fertilized zygotes from the oviducts of the superovulated females.
- Microinjection:
 - Prepare a microinjection mix containing Cas9 mRNA/protein and the synthesized gRNAs.
 - Microinject the mix into the cytoplasm or pronucleus of the collected zygotes.
- Embryo Transfer:
 - Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
- Generation and Screening of Founder Mice:
 - Allow the surrogate mothers to carry the embryos to term.
 - After birth, collect tail biopsies from the founder (F0) pups for genomic DNA extraction.
 - Perform PCR amplification of the targeted Fgf1 locus followed by DNA sequencing to identify founders with insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.

II. Generation of FGF1 Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells

This traditional method involves creating a targeting vector to replace a critical exon of the *Fgf1* gene with a selection cassette in mouse ES cells.

- Construction of the Targeting Vector:
 - Isolate a genomic clone of the mouse *Fgf1* gene from a genomic library.
 - Construct a targeting vector containing 5' and 3' homology arms flanking a positive selection cassette (e.g., neomycin resistance gene). A negative selection cassette (e.g., diphtheria toxin A) should be placed outside the homology arms.
- ES Cell Transfection and Selection:
 - Electroporate the targeting vector into mouse ES cells (e.g., from a 129/Sv strain).
 - Culture the ES cells in the presence of the positive selection agent (e.g., G418) to select for cells that have incorporated the vector.
- Screening for Homologous Recombinants:
 - Isolate genomic DNA from the selected ES cell clones.
 - Use PCR and Southern blotting to identify clones in which the targeting vector has integrated into the *Fgf1* locus via homologous recombination.
- Generation of Chimeric Mice:
 - Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6J).
 - Transfer the injected blastocysts into pseudopregnant recipient females.
- Breeding for Germline Transmission:

- Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).
- Breed the chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.
- Genotype the offspring to identify heterozygous carriers of the Fgf1 knockout allele.
- Intercross heterozygous mice to generate homozygous FGF1 knockout mice.

III. Genotyping of FGF1 Knockout Mice

Accurate genotyping is crucial for maintaining the FGF1 knockout mouse colony. PCR-based methods are commonly used.

- Genomic DNA Extraction:
 - Collect a small tail biopsy (1-2 mm) from each mouse at weaning age.
 - Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K digestion and isopropanol precipitation method.
- PCR Amplification:
 - Design three primers: a forward primer upstream of the targeted region, a reverse primer within the targeted region (for the wild-type allele), and a reverse primer within the selection cassette (for the knockout allele).
 - Set up a PCR reaction with the extracted genomic DNA and the three primers.
- Gel Electrophoresis:
 - Run the PCR products on an agarose gel.
 - The wild-type allele will produce a band of a specific size, the knockout allele will produce a band of a different size, and heterozygous mice will show both bands.

Table 2: Example Primer Design for Genotyping

Primer Name	Sequence (5' to 3')	Target	Expected Product Size (Wild-Type)	Expected Product Size (Knockout)
FGF1_Fwd	(Sequence upstream of exon 1)	Upstream of Target	~300 bp	~500 bp
FGF1_WT_Rev	(Sequence within exon 1)	Wild-Type Allele	~300 bp	-
FGF1_KO_Rev	(Sequence within selection cassette)	Knockout Allele	-	~500 bp

Note: Primer sequences and expected product sizes will vary depending on the specific targeting strategy.

Concluding Remarks

The generation of FGF1 knockout mouse models provides an invaluable tool for dissecting the multifaceted roles of FGF1 in health and disease. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully create and characterize these models. The phenotypic data summarized herein underscores the importance of FGF1 in metabolic regulation, particularly under conditions of metabolic stress, making it a compelling target for further investigation in the context of diabetes and obesity. The use of these models in preclinical studies will be instrumental in validating FGF1-targeted therapeutic strategies.

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